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Compound of Interest

Compound Name: Lysergide tartrate

Cat. No.: B1675759

Disclaimer: Lysergide (LSD) and its salts, including lysergide tartrate, are potent psychoactive
substances and are classified as Schedule | controlled substances in many jurisdictions,
including the United States.[1] The acquisition, handling, and research of these materials are
subject to strict legal and regulatory requirements and require appropriate licensing from
government authorities. The information provided herein is intended solely for academic,
research, and drug development professionals in appropriately licensed and equipped facilities.

DANGER: Lysergide tartrate is an extremely potent material. The Material Safety Data Sheet
indicates it can be fatal if swallowed, in contact with skin, or inhaled. It is imperative to use
appropriate personal protective equipment (PPE), including double gloving, respiratory
protection, and eye protection, and to handle the material in a designated area with proper
engineering controls such as a containment hood or glove box.

Introduction

Orally disintegrating tablets (ODTS) are a patient-centric dosage form that disintegrates or
dissolves rapidly in the oral cavity without the need for water.[2][3] This feature enhances
patient compliance, particularly for pediatric, geriatric, and psychiatric patients who may have
difficulty swallowing.[4][5] The formulation of ODTs containing lysergide tartrate presents
unique challenges due to the drug's extremely low dosage, high potency, and sensitivity to
environmental factors like light and heat.[1][6][7]
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Key challenges include:

» Content Uniformity: Ensuring consistent, accurate microgram-level dosing in each tablet is
critical for safety and efficacy.[8][9]

» Stability: Lysergide is prone to degradation from light and heat, necessitating careful
selection of excipients and manufacturing processes to ensure product stability.[6][10]

e Mechanical Strength vs. Disintegration: ODTs must be robust enough to withstand packaging
and handling, yet porous enough to disintegrate within seconds in the mouth.[11][12]

This application note details a protocol for developing lysergide tartrate ODTs using the direct
compression method, focusing on formulation, manufacturing, and quality control.

Formulation Development Strategy

Direct compression is selected as the manufacturing method due to its simplicity, cost-
effectiveness, and avoidance of heat and moisture, which could degrade the active
pharmaceutical ingredient (API).[2][13][14] The core of this strategy is the use of
multifunctional, co-processed excipients that facilitate robust tablet production with rapid
disintegration times.

Excipient Selection

The choice of excipients is critical for creating a stable and effective ODT.

 Diluent/Filler:Mannitol (e.g., PEARLITOL® Flash) is an ideal choice. It is a non-hygroscopic
sugar alcohol that provides excellent flowability and compressibility, along with a pleasant,
cool mouthfeel.[15][16] Co-processed mannitol, which combines mannitol and starch, acts as
a self-disintegrating filler, simplifying the formulation.[11]

o Superdisintegrant:Crospovidone is added to ensure rapid tablet disintegration.
Superdisintegrants function by swelling or wicking saliva into the tablet matrix, causing it to
break apart quickly.[13][17] Levels are typically kept between 1-10%.[17]

» Binder:Microcrystalline Cellulose (MCC) is used to improve tablet hardness and robustness
without significantly impacting disintegration time.[11][13]
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e Lubricant:Magnesium Stearate is used at a very low concentration (<0.5%) to prevent the
powder blend from sticking to the tablet press tooling.[11] Its hydrophobicity can impede
water penetration, so minimizing its quantity is essential.

o Sweeteners and Flavors: To ensure palatability, sweeteners like Sucralose and a suitable
flavor (e.g., peppermint) can be incorporated.[13]

Table 1: Example Formulations for Lysergide Tartrate

ODTs (100 yg Strength)

. Formulation Formulation Formulation
Component Function
F1 (% wiw) F2 (% wiw) F3 (% wiw)

Lysergide

API 0.05 0.05 0.05
Tartrate
PEARLITOL® Diluent/Disintegr

84.55 82.55 80.55

Flash ant
Microcrystalline )

Binder 10.0 10.0 10.0
Cellulose

) Superdisintegran

Crospovidone . 4.0 6.0 8.0
Sucralose Sweetener 0.5 0.5 0.5
Peppermint )

Flavoring Agent 0.5 0.5 0.5
Flavor
Magnesium )

Lubricant 0.4 0.4 0.4
Stearate

_ 100.0 (200 mg 100.0 (200 mg 100.0 (200 mg

Total Weight

tablet) tablet) tablet)

Experimental Workflows & Protocols
Manufacturing Workflow (Direct Compression)

The following diagram outlines the workflow for the direct compression manufacturing process.
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Caption: ODT Manufacturing and Quality Control Workflow.
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Pre-Compression Protocols

o Geometric Dilution: Due to the low dose, the lysergide tartrate is first mixed with an equal
amount of the filler (PEARLITOL® Flash). This mixture is then combined with a progressively
larger amount of the filler to ensure uniform distribution.

e Sieving and Blending: All excipients (except the lubricant) and the API pre-mix are passed
through a #40 mesh sieve to break up agglomerates. The sifted materials are then blended
in a V-blender for 15 minutes.

o Lubrication: Magnesium stearate is passed through a #60 mesh sieve and added to the
blend for a final 3 minutes of mixing. Over-mixing should be avoided.

e Powder Blend Characterization:

o Angle of Repose: Determined by the fixed funnel method to assess powder flowability. An
angle < 30° indicates excellent flow.

o Bulk and Tapped Density: Used to calculate Carr's Index and Hausner Ratio to further
predict flowability and compressibility.

Compression Protocol

e The final blend is compressed using a rotary tablet press fitted with 8 mm round, flat-faced
punches. The compression force is adjusted to achieve a target tablet hardness of 3-4 kp.

Post-Compression Quality Control Protocols

e Hardness Test: The crushing strength of 10 tablets is measured using a calibrated tablet
hardness tester.

 Friability Test: A sample of tablets (weighing approx. 6.5 g) is tumbled in a Roche friabilator
for 4 minutes at 25 rpm. The weight loss should be less than 1.0%.

» Weight Variation: 20 tablets are individually weighed. The average weight and relative
standard deviation (RSD) are calculated.
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o Wetting Time: A tablet is placed in a petri dish containing 10 mL of water at 37°C with a small
amount of amaranth powder on its surface. The time taken for the color to appear on the
entire surface of the tablet is recorded.

« In-Vitro Disintegration Time: The test is performed on 6 tablets using a USP disintegration
apparatus with 900 mL of purified water at 37 £ 0.5°C. Per FDA guidance, the target is < 30
seconds.[18]

o Content Uniformity: 10 individual tablets are assayed using a validated HPLC method to
ensure the API content is within 85-115% of the label claim with an RSD of < 6.0%.[9]

» Dissolution Testing: The test is performed using the USP Apparatus Il (paddle method) at 50
rpm.[2][19][20] The dissolution medium is 500 mL of phosphate buffer (pH 6.8) maintained at
37 £ 0.5°C.[20] Aliquots are withdrawn at specified time points (e.g., 2, 5, 10, 15 minutes)
and analyzed by HPLC.

Data Presentation & Results

The following tables present representative data for the formulations described.

Table 2: Pre-Compression Powder Blend

Characterization

Formulation Formulation Formulation Acceptance
Parameter o

F1 F2 F3 Criteria
Angle of Repose
) 27.5 28.1 28.9 < 30° (Excellent)
Carr's Index (%) 12.6 13.2 13.8 < 15% (Good)
Hausner Ratio 1.14 1.15 1.16 < 1.25 (Good)

Table 3: Post-Compression ODT Characterization
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Formulation Formulation Formulation Acceptance
Parameter L

F1 F2 F3 Criteria
Hardness (kp) 3.6+0.3 3.5+£0.2 3.7+£04 3-4 kp
Friability (%) 0.52 0.58 0.55 <1.0%
Weight Variation + 7.5% of avg.

201+1.8 200+ 2.1 202+1.9
(mg) wit.
Wetting Time (s) 22+2 18+3 15+2 N/A
Disintegration

25+3 19+2 16+ 3 < 30 seconds

Time (s)

Table 4: Content Uniformity and Dissolution of

Formulation F3
Parameter Result Acceptance Criteria

Content Uniformity

Average Assay (%) 99.8% 85.0% - 115.0%

RSD (%) 2.1% < 6.0%

Dissolution (% Drug Released)

2 minutes 88.4% NLT 80% (Q) in 15 min
5 minutes 95.2%

10 minutes 99.1%

15 minutes 100.3%

Analysis: Formulation F3, with the highest concentration of superdisintegrant (8%
Crospovidone), demonstrated the fastest disintegration time while maintaining acceptable
hardness and friability. All tested parameters for F3 met the pre-defined acceptance criteria,
making it the most promising candidate for further development.
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Lysergide Signaling Pathway

For researchers, understanding the mechanism of action is crucial. Lysergide is a partial
agonist at serotonin 5-HT2A receptors.[21] Its psychoactive effects are mediated through the
activation of intracellular signaling cascades in cortical neurons. Recent studies indicate that
this involves the potentiation of excitatory transmission and the activation of the mTORC1

pathway, which is implicated in neuroplasticity.[21]
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Caption: Simplified Lysergide Signaling Pathway via 5-HT2A Receptor.

Conclusion
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This application note provides a comprehensive framework for the development of orally
disintegrating tablets of lysergide tartrate. By employing a direct compression strategy with
carefully selected excipients, it is possible to formulate robust ODTs that exhibit rapid
disintegration and meet critical quality attributes for low-dose, potent compounds. The success
of such a formulation hinges on rigorous control over the blending process to ensure content
uniformity and the selection of excipients that guarantee both stability of the API and patient-
centric characteristics. The outlined protocols provide a reliable starting point for researchers
and drug development professionals working with this challenging but therapeutically promising
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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